rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride, trans
Description
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride, trans is a complex organic compound that has gained significant attention in scientific research This compound is characterized by its intricate molecular structure, which includes a pyrrolidine ring, a benzyloxy group, and a trifluoromethyl group
Properties
CAS No. |
2418594-88-2 |
|---|---|
Molecular Formula |
C14H18ClF3N2O2 |
Molecular Weight |
338.8 |
Purity |
88 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride, trans typically involves a multi-step organic reaction process. One common synthetic route is as follows:
Step 1: Formation of the pyrrolidine ring through a cyclization reaction involving suitable precursors.
Step 2: Introduction of the trifluoromethyl group via a nucleophilic substitution reaction, typically using a trifluoromethylating agent.
Step 3: Attachment of the benzyloxy group through etherification, which can be achieved using benzyl alcohol and an appropriate acid catalyst.
Step 4: Amination to introduce the amino group at the specified position on the pyrrolidine ring.
Step 5: Final hydrochloride salt formation by treating the compound with hydrochloric acid.
Industrial production methods focus on optimizing reaction conditions for higher yields and purity. This involves the careful selection of solvents, catalysts, and reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride, trans is involved in various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate. The major products of these reactions include ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at the amino group or the benzyloxy group, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amines or ethers.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis, breaking down into smaller fragments such as benzyloxyethanol and pyrrolidine derivatives.
Scientific Research Applications
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride, trans has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, possibly leading to the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride, trans involves its interaction with molecular targets in the body. This compound can bind to specific receptors or enzymes, leading to a modulation of their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrrolidine ring contributes to its overall conformational rigidity.
Comparison with Similar Compounds
Compared to other similar compounds, rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride, trans stands out due to its unique structural features:
rac-1-[(3R,4S)-3-amino-4-(methyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride: : Lacks the trifluoromethyl group, leading to different chemical and biological properties.
rac-1-[(3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(methoxy)ethan-1-one hydrochloride: : Contains a methoxy group instead of a benzyloxy group, resulting in altered reactivity and application.
rac-1-[(3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(benzyloxy)ethan-1-one hydrochloride: : Includes a hydroxy group, which affects its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
